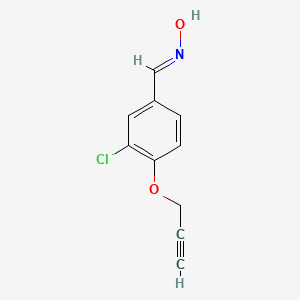

![molecular formula C17H19N3O2 B5557223 2-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5557223.png)

2-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine, also known as VX-745, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It has been extensively studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis, as well as cancer and neurodegenerative disorders. In

科学的研究の応用

Molecular Structure and Crystallography

2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol exhibits a complex molecular structure where the pyrimidine ring maintains a planar configuration, forming dihedral angles with adjacent rings. This compound's crystal structure features intra-molecular hydrogen bonding and intermolecular interactions, such as weak C-H⋯π and π-π interactions, which contribute to its stability and potential reactivity (Sharma et al., 2014).

Photoluminescence and Coordination Chemistry

In the realm of coordination chemistry, Schiff-base ligands derived from similar pyrimidine structures have been synthesized and characterized. These ligands, when complexed with Zn(II), demonstrate photoluminescence due to intraligand (π–π*) transitions. Interestingly, the complexation with Zn(II) leads to fluorescence enhancement or quenching depending on the specific ligand structure, showcasing the potential of pyrimidine derivatives in photoluminescent materials and sensors (Chattopadhyay et al., 2009).

Aldose Reductase Inhibition and Antioxidant Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives exhibit significant activity as aldose reductase inhibitors, a key target for managing complications of diabetes. These compounds demonstrate micromolar to submicromolar inhibitory potency, with certain modifications enhancing their effectiveness. Additionally, these derivatives possess notable antioxidant properties, particularly those with catechol moieties, indicating their potential in therapeutic applications related to oxidative stress and diabetic complications (La Motta et al., 2007).

Nonlinear Optical Properties and Material Science

The investigation into thiopyrimidine derivatives, including phenyl pyrimidine derivatives, highlights their significance in nonlinear optics (NLO) and material science. These compounds exhibit promising NLO properties, suggesting their application in optoelectronic devices and high-technology applications. Such studies underscore the importance of pyrimidine rings in developing materials with novel electronic and optical characteristics (Hussain et al., 2020).

Corrosion Inhibition

Schiff bases containing pyrimidine structures have been evaluated for their efficacy as corrosion inhibitors for carbon steel in acidic environments. The study demonstrates that specific Schiff bases can significantly reduce corrosion, acting as mixed-type inhibitors. This application is crucial for the protection of metals in industrial processes, highlighting the versatility of pyrimidine derivatives in applied chemistry (Hegazy et al., 2012).

将来の方向性

特性

IUPAC Name |

(3-methylpiperidin-1-yl)-(4-pyrimidin-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-13-4-2-11-20(12-13)16(21)14-5-7-15(8-6-14)22-17-18-9-3-10-19-17/h3,5-10,13H,2,4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOUSJKJGTYVQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine](/img/structure/B5557149.png)

![2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)

![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5557183.png)

![4-ethoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5557188.png)

![ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5557196.png)

![2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5557207.png)

![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557211.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(2,3-dihydro-1H-inden-2-yl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5557224.png)

![1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine](/img/structure/B5557232.png)